

Lindenenol (CAS Number 26146-27-0): A Technical Whitepaper

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Compound of Interest

Compound Name: *Lindenenol*

Cat. No.: *B1675477*

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Abstract

Lindenenol, a sesquiterpene lactone with the CAS number 26146-27-0, is a natural compound isolated from medicinal plants of the *Lindera* genus. This document provides a comprehensive technical overview of **Lindenenol**, summarizing its physicochemical properties, detailing its isolation and purification, and exploring its known and potential biological activities. Notably, **Lindenenol** has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), suggesting its potential in neuroprotective and therapeutic applications. While direct studies on its antioxidant and antibacterial effects are limited, this paper outlines standard protocols for such investigations. Furthermore, based on the activities of the closely related compound, lindenyl acetate, potential anti-inflammatory and neuroprotective signaling pathways for **Lindenenol** are proposed and visualized. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of **Lindenenol**.

Physicochemical Properties

Lindenenol, also known as Linderene or Linderenol, is a sesquiterpenoid with a complex tetracyclic structure.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
CAS Number	26146-27-0	[1]
Molecular Formula	C ₁₅ H ₁₈ O ₂	[1]
Molecular Weight	230.30 g/mol	[1]
IUPAC Name	(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.0 ^{3,7} .0 ^{10,12}]trideca-3(7),4-dien-2-ol	[1]
Synonyms	Linderene, Linderenol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO	
Storage	Powder: -20°C for up to 2 years. In solvent: -80°C for up to 6 months.	

Isolation and Purification

A detailed protocol for the preparative isolation and purification of **Lindenol** from the roots of *Radix linderæ* has been established using High-Speed Countercurrent Chromatography (HSCCC).

Experimental Protocol: HSCCC Isolation of Lindenol

Source Material: Crude extracts from the roots of *Radix linderæ*.

Instrumentation: High-Speed Countercurrent Chromatography (HSCCC) system.

Solvent System: A two-phase solvent system of light petroleum-ethyl acetate-methanol-water at a volume ratio of 5:5:6:4 (v/v/v) is prepared. The upper phase is utilized as the stationary phase, and the lower phase serves as the mobile phase.

Procedure:

- **Sample Preparation:** 450 mg of the crude extract is dissolved in a mixture of 2 mL of the upper phase and 2 mL of the lower phase of the solvent system.
- **HSCCC Separation:**
 - The multiplayer coiled column is filled with the upper phase (stationary phase).
 - The apparatus is rotated at a speed of 850 rpm.
 - The lower phase (mobile phase) is pumped into the column at a flow rate of 2.0 mL/min.
 - After the mobile phase front emerges and hydrodynamic equilibrium is established, the sample solution is injected.
- **Fraction Collection and Analysis:** The effluent from the outlet of the column is continuously monitored, and fractions are collected. The purity of the fractions containing **Lindenenol** is determined by High-Performance Liquid Chromatography (HPLC).

Results: This method has been shown to yield **Lindenenol** with a purity of 98.2%.

Biological Activity and Mechanism of Action

Prolyl Endopeptidase (PEP) Inhibition

Lindenenol has been identified as a competitive inhibitor of prolyl endopeptidase (PEP), an enzyme implicated in the degradation of proline-containing neuropeptides and associated with neurodegenerative disorders.

Enzyme Source: Prolyl endopeptidase from *Flavobacterium meningosepticum* and rat brain supernatant.

Substrate: Z-Gly-Pro-pNA (N-carbobenzoxycarbonyl-prolyl-p-nitroanilide).

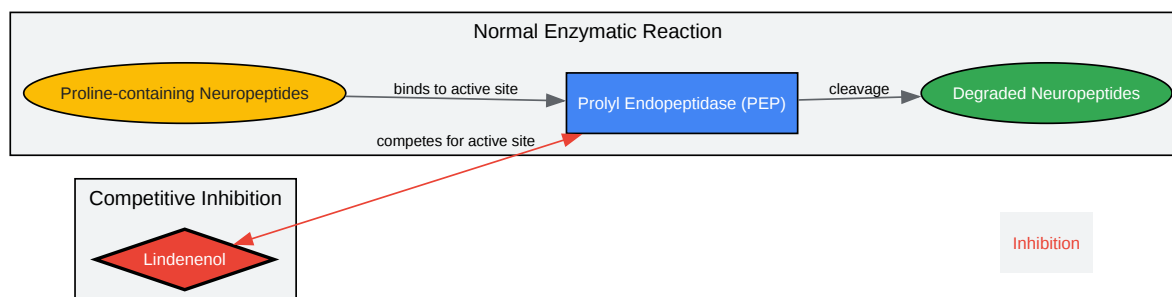
Procedure:

- The PEP enzyme is pre-incubated with varying concentrations of **Lindenenol**.
- The reaction is initiated by the addition of the substrate, Z-Gly-Pro-pNA.

- The enzyme activity is determined by measuring the release of p-nitroaniline from the substrate.

Kinetic Analysis: Kinetic studies have demonstrated that **Lindenol** acts as a competitive inhibitor of PEP.

The competitive inhibition of PEP by **Lindenol** suggests a direct interaction with the active site of the enzyme, preventing the binding and subsequent cleavage of its natural substrates.



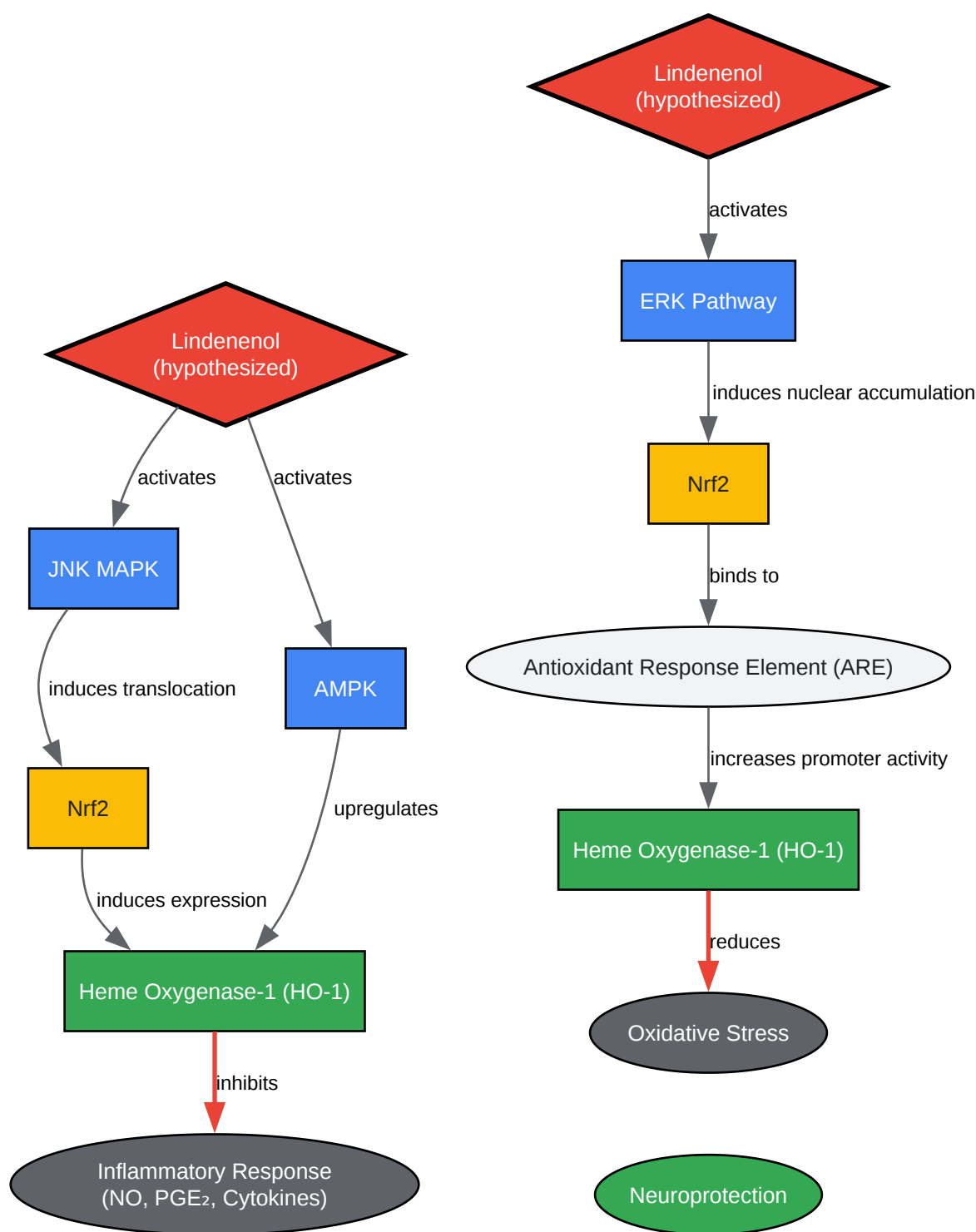
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Caption: Competitive inhibition of Prolyl Endopeptidase (PEP) by **Lindenol**.

Potential Anti-inflammatory and Neuroprotective Effects

While direct studies on the anti-inflammatory and neuroprotective effects of **Lindenol** are lacking, research on the structurally similar compound, lindenyl acetate, isolated from the same plant source, provides valuable insights into potential mechanisms of action. Lindenyl acetate has been shown to possess both anti-inflammatory and neuroprotective properties.

Lindenyl acetate exerts its anti-inflammatory effects by modulating several key signaling pathways. It is plausible that **Lindenol** shares a similar mechanism.



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References

- 1. mdpi.com [mdpi.com]
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